Decamethylcyclopentasiloxane
Overview
Description
Cyclomethicone 5, also known as decamethylcyclopentasiloxane, is a member of the cyclomethicone family, which are liquid methyl siloxanes characterized by their low viscosity and high volatility. These compounds are cyclic in structure, with a monomer backbone consisting of one silicon and two oxygen atoms bonded together. Cyclomethicone 5 is widely used in cosmetic and personal care products as a skin emollient due to its smooth, dry, and non-greasy feel on the skin .
Mechanism of Action
Target of Action
Decamethylcyclopentasiloxane (D5) is an organosilicon compound primarily used in the production of siloxane polymers for industry and medicine, and as a carrier ingredient in many toiletries and cosmetics . The primary targets of D5 are the skin and hair, where it acts as an emollient, making the hair easier to brush without breakage .
Mode of Action
The mode of action of D5 is based on its physical properties rather than a biochemical interaction. As an emollient, D5 forms a layer on the skin and hair, providing a smooth feel and appearance . It is also used in silicone-based personal lubricants . The compound is slightly volatile, which allows it to evaporate from the skin surface over time .
Biochemical Pathways
It can affect the skin’s barrier function, potentially influencing the absorption and efficacy of other compounds applied to the skin .
Pharmacokinetics
D5 has a relatively low order of toxicity following acute administration via the oral, dermal, and inhalation routes of exposure . There is no appreciable dermal absorption of D5 based on results from in vivo and in vitro studies . For both D4 and D5, model calculations indicate that more than 83% of the chemical that reached systemic circulation was eliminated by exhalation within 24 hours .
Result of Action
The primary result of D5 application is improved skin and hair feel, due to its emollient properties . In high concentration exposures, inhalation exposure of rats to D5 for up to 24 months produced adverse effects in the liver (weight changes and hepatocellular hypertrophy) and uterus .
Action Environment
The action of D5 can be influenced by environmental factors. For example, the rate of evaporation from the skin can be affected by temperature and humidity. Additionally, D5 is persistent in the environment and has been detected in some species of aquatic life . It is controlled in the EU due to its persistent, bioaccumulative, and toxic characteristics .
Biochemical Analysis
Biochemical Properties
Decamethylcyclopentasiloxane plays a significant role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances in the body. These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to changes in the expression of genes involved in oxidative stress and inflammation. Additionally, it can affect the activity of enzymes involved in cellular metabolism, leading to alterations in metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific proteins and enzymes, leading to their inhibition or activation. For instance, this compound has been shown to inhibit the activity of certain cytochrome P450 enzymes, which can affect the metabolism of other substances in the body. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can undergo degradation under certain conditions. Long-term exposure to this compound has been shown to affect cellular function, leading to changes in cell viability, proliferation, and differentiation. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to the accumulation of metabolites that may have different biological activities compared to the parent compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has minimal effects on cellular function. At higher doses, it can lead to toxic or adverse effects. For example, inhalation exposure to high doses of this compound in rats has been shown to cause liver and lung toxicity, as well as changes in serum enzyme levels. These effects are dose-dependent and can vary based on the duration and frequency of exposure .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, resulting in the formation of more water-soluble compounds that can be excreted from the body. The metabolism of this compound can affect metabolic flux and metabolite levels, leading to changes in cellular function .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It can interact with specific transporters and binding proteins, which can affect its localization and accumulation within cells. For example, this compound can bind to serum albumin, which can facilitate its transport in the bloodstream and distribution to various tissues .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. It can be targeted to specific compartments or organelles within the cell through the presence of targeting signals or post-translational modifications. For instance, this compound can localize to the endoplasmic reticulum, where it can interact with enzymes involved in lipid metabolism. Additionally, it can be transported to the mitochondria, where it can affect mitochondrial function and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclomethicone 5 is synthesized through the hydrolysis and condensation of dimethyldichlorosilane. The process involves the following steps:
Hydrolysis: Dimethyldichlorosilane is hydrolyzed in the presence of water to form dimethylsilanediol.
Condensation: The dimethylsilanediol undergoes condensation reactions to form cyclic oligomers, including cyclomethicone 5.
Industrial Production Methods: In industrial settings, the production of cyclomethicone 5 involves the use of high-purity dimethyldichlorosilane and controlled reaction conditions to ensure the formation of the desired cyclic siloxane. The reaction is typically carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the condensation process .
Chemical Reactions Analysis
Types of Reactions: Cyclomethicone 5 primarily undergoes substitution reactions due to the presence of silicon-oxygen bonds. These reactions include:
Hydrosilylation: Addition of silicon-hydrogen bonds to unsaturated organic compounds.
Siloxane Bond Cleavage: Breaking of silicon-oxygen bonds in the presence of strong acids or bases.
Common Reagents and Conditions:
Hydrosilylation: Platinum-based catalysts are commonly used under mild conditions.
Siloxane Bond Cleavage: Strong acids (e.g., sulfuric acid) or bases (e.g., sodium hydroxide) are used under controlled temperatures.
Major Products:
Hydrosilylation: Formation of organosilicon compounds with various functional groups.
Siloxane Bond Cleavage: Formation of smaller siloxane units or silanols.
Scientific Research Applications
Cyclomethicone 5 has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reaction medium in organic synthesis due to its low reactivity and volatility.
Biology: Employed in the formulation of biocompatible materials and drug delivery systems.
Medicine: Utilized in topical formulations for its emollient properties, enhancing the delivery of active pharmaceutical ingredients.
Comparison with Similar Compounds
Cyclomethicone 5 is part of a broader family of cyclic siloxanes, including:
Cyclotetrasiloxane (D4): Smaller cyclic siloxane with four silicon-oxygen units.
Cyclohexasiloxane (D6): Larger cyclic siloxane with six silicon-oxygen units.
Uniqueness of Cyclomethicone 5:
Volatility: Cyclomethicone 5 has an optimal balance of volatility and stability, making it suitable for a wide range of applications.
Sensory Benefits: Provides a smooth, dry, and non-greasy feel, which is highly desirable in personal care products.
By understanding the properties and applications of cyclomethicone 5, researchers and industry professionals can leverage its unique characteristics to develop innovative products and solutions.
Properties
IUPAC Name |
2,2,4,4,6,6,8,8,10,10-decamethyl-1,3,5,7,9,2,4,6,8,10-pentaoxapentasilecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H30O5Si5/c1-16(2)11-17(3,4)13-19(7,8)15-20(9,10)14-18(5,6)12-16/h1-10H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSXQFUHVRWGNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(O[Si](O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H30O5Si5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
32625-53-9 | |
Record name | Cyclopentasiloxane, 2,2,4,4,6,6,8,8,10,10-decamethyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32625-53-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID1027184 | |
Record name | Decamethylcyclopentasiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1027184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless volatile liquid; [Merck Index] | |
Record name | Cyclopentasiloxane, 2,2,4,4,6,6,8,8,10,10-decamethyl- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Decamethylcyclopentasiloxane | |
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URL | https://haz-map.com/Agents/4664 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Boiling Point |
210 °C | |
Record name | DECAMETHYLCYCLOPENTASILOXANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5683 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
73 °C (163 °F) - closed cup | |
Record name | DECAMETHYLCYCLOPENTASILOXANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5683 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 1.7X10-2 mg/L at 25 °C | |
Record name | DECAMETHYLCYCLOPENTASILOXANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5683 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.9593 g/cu cm at 20 °C | |
Record name | DECAMETHYLCYCLOPENTASILOXANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5683 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.2 [mmHg], 0.3 mm Hg at 25 °C (OECD Guideline 104, Static Method Ebuliometer) | |
Record name | Decamethylcyclopentasiloxane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4664 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | DECAMETHYLCYCLOPENTASILOXANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5683 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless volatile liquid | |
CAS No. |
541-02-6 | |
Record name | Decamethylcyclopentasiloxane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=541-02-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Decamethylcyclopentasiloxane | |
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Record name | Cyclomethicone 5 | |
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Record name | Cyclopentasiloxane, 2,2,4,4,6,6,8,8,10,10-decamethyl- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Decamethylcyclopentasiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1027184 | |
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Record name | Decamethylcyclopentasiloxane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.969 | |
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Record name | CYCLOMETHICONE 5 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0THT5PCI0R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | DECAMETHYLCYCLOPENTASILOXANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5683 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-38 °C | |
Record name | DECAMETHYLCYCLOPENTASILOXANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5683 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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